4-Ethynyl-2,6-dimethylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethynyl-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-4-9-5-7(2)10(11)8(3)6-9/h1,5-6H,11H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTBDBQILQSJMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441971 | |
| Record name | 4-ETHYNYL-2,6-DIMETHYLANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255850-24-9 | |
| Record name | 4-ETHYNYL-2,6-DIMETHYLANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 4 Ethynyl 2,6 Dimethylaniline
Direct Ethynylation Approaches to 4-Ethynyl-2,6-dimethylaniline
Direct ethynylation of the 2,6-dimethylaniline (B139824) core at the para-position presents a formidable challenge due to the inherent reactivity of the aniline (B41778) moiety and the potential for side reactions. This approach, which would ideally involve the direct introduction of an ethynyl (B1212043) group onto the aromatic ring, is often hampered by issues of regioselectivity and the harsh conditions required, which can lead to degradation of the starting material. As such, direct ethynylation is a less commonly pursued strategy for the synthesis of this compound in favor of more reliable cross-coupling methodologies.
Multi-step Synthetic Routes Involving this compound Precursors
A more practical and widely adopted approach to the synthesis of this compound involves a multi-step sequence starting from a pre-functionalized 2,6-dimethylaniline derivative. This typically entails the introduction of a leaving group, most commonly a halogen such as iodine or bromine, at the 4-position of the 2,6-dimethylaniline ring. This halogenated precursor then serves as an electrophilic partner in a subsequent cross-coupling reaction to introduce the desired ethynyl functionality.
The synthesis of these precursors, for instance, 4-iodo-2,6-dimethylaniline (B1296278) or 4-bromo-2,6-dimethylaniline, is a critical first step. These halogenated anilines can be prepared through various established electrophilic aromatic substitution reactions.
Catalytic Protocols for the Synthesis of this compound
Catalytic methods are central to the efficient synthesis of this compound, with cross-coupling reactions being the cornerstone of this approach. These reactions offer high yields and selectivity under relatively mild conditions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira coupling)
The Sonogashira coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is the most prominent method for the synthesis of this compound from its halogenated precursors.
The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride, in the presence of a copper(I) co-catalyst, an amine base (which also often serves as the solvent), and a terminal alkyne like (trimethylsilyl)acetylene. The trimethylsilyl (B98337) group acts as a protecting group for the terminal alkyne and can be readily removed in a subsequent step to yield the desired product. The reactivity of the aryl halide precursor follows the general trend of I > Br > Cl. wikipedia.org
| Precursor | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Iodo-2,6-dimethylaniline | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Toluene | 70 | 95 | Hypothetical Example |
| 4-Bromo-2,6-dimethylaniline | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | THF | 80 | 88 | Hypothetical Example |
This is an interactive data table. Column headers can be clicked to sort the data.
Copper-Mediated Ethynylation Methods
While the Sonogashira reaction is palladium-catalyzed with a copper co-catalyst, there are also ethynylation methods that are primarily mediated by copper. These reactions, often referred to as copper-catalyzed Sonogashira-type couplings, can sometimes offer advantages in terms of cost and catalyst availability. In these protocols, a copper(I) salt is the main catalyst responsible for the formation of the C-C bond between the aryl halide and the terminal alkyne. A convenient, efficient, and inexpensive palladium-free catalytic system using (PPh₃)₂CuBH₄ as a catalyst has been developed for the Sonogashira cross-coupling of o-iodoanilines with terminal alkynes, achieving yields of up to 99%. thieme-connect.com
| Precursor | Alkyne | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Iodo-2,6-dimethylaniline | Phenylacetylene | CuI | K₂CO₃ | DMF | 120 | 92 | Hypothetical Example |
| 4-Bromo-2,6-dimethylaniline | Ethynylbenzene | Cu₂O | Cs₂CO₃ | Acetonitrile | 110 | 85 | Hypothetical Example |
This is an interactive data table. Column headers can be clicked to sort the data.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is an area of growing importance. This involves the development of more environmentally benign procedures that reduce waste, use less hazardous materials, and are more energy-efficient. Key areas of focus include the use of water as a solvent, the development of recoverable and reusable catalysts, and the use of milder reaction conditions. For instance, sustainable Sonogashira coupling protocols have been developed that utilize aqueous media and are performed at low temperatures, thereby reducing the reliance on volatile organic solvents and lowering energy consumption. kaust.edu.sa The use of high-speed ball milling has also been explored for solvent-free Sonogashira reactions. nih.gov
Yield Optimization and Scalability Considerations for this compound Production
Optimizing the yield and ensuring the scalability of the synthesis of this compound are crucial for its potential industrial applications. Key factors that influence the yield of Sonogashira couplings include the choice of catalyst and ligand, the base, the solvent, and the reaction temperature. For sterically hindered substrates like 2,6-disubstituted anilines, the choice of a bulky phosphine (B1218219) ligand can be critical in achieving high yields. libretexts.org
Scalability involves addressing challenges such as efficient heat transfer, mixing, and purification on a larger scale. The development of robust and highly active catalysts is paramount for ensuring that the process remains economically viable when transitioning from laboratory to industrial production. Furthermore, process analytical technology (PAT) can be employed to monitor reaction progress in real-time, allowing for better control and optimization of the process on a larger scale. hes-so.ch
Chemical Reactivity and Mechanistic Studies of 4 Ethynyl 2,6 Dimethylaniline
Electrophilic Aromatic Substitution Reactions of 4-Ethynyl-2,6-dimethylaniline
Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The outcome of such reactions on this compound is determined by the directing effects of the existing substituents.
Amino Group (-NH2): The amino group is a powerful activating substituent and is ortho, para-directing. It strongly donates electron density to the ring through resonance, stabilizing the cationic intermediate (the sigma complex) formed during the reaction. wikipedia.org
Methyl Groups (-CH3): The two methyl groups are also activating substituents and ortho, para-directors, donating electron density via an inductive effect.
Ethynyl (B1212043) Group (-C≡CH): The ethynyl group is a deactivating substituent and is meta-directing due to its electron-withdrawing inductive effect.
In this compound, the powerful ortho, para-directing influence of the amino group dominates. The positions ortho to the amino group are C2 and C6, which are already substituted with methyl groups. The position para to the amino group is C4, which is occupied by the ethynyl group. This leaves the C3 and C5 positions, which are meta to the amino group, as the only available sites for substitution.
However, the directing effects of the substituents create a complex scenario. The C3 and C5 positions are ortho to one methyl group and meta to the other, as well as being meta to the amino group. Crucially, the steric hindrance provided by the two bulky methyl groups adjacent to the amino group significantly shields the C3 and C5 positions. This steric inhibition makes electrophilic attack at these positions challenging. Consequently, electrophilic aromatic substitution reactions on this compound are generally difficult to achieve under standard conditions. If a reaction does occur, it would be expected to proceed at the C3 or C5 position, but would likely require harsh reaction conditions to overcome the combined deactivating influence at these sites and the significant steric hindrance.
Nucleophilic Reactivity of the Amino Group in this compound
The primary amino group (-NH2) possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This allows it to react with a variety of electrophiles. However, the reactivity of the amino group in this compound is substantially diminished by steric hindrance. The two ortho-methyl groups physically obstruct the approach of electrophiles to the nitrogen atom.
This effect is well-documented in similarly structured anilines, such as 2,6-dimethylaniline (B139824). While typical primary anilines readily undergo reactions like acylation, alkylation, and Schiff base formation, 2,6-disubstituted anilines often require more forcing conditions or specialized catalysts to react. For instance, forming an amide by reacting with an acyl chloride might be sluggish compared to aniline (B41778). The nucleophilicity of amines is a critical factor in these transformations. mdpi.comuni-muenchen.de Despite the reduced reactivity, the amino group can still participate in nucleophilic reactions, particularly with smaller or highly reactive electrophiles.
Reactions Involving the Ethynyl Moiety of this compound
The terminal alkyne is a highly versatile functional group that undergoes a wide range of addition and coupling reactions.
Cycloaddition Reactions (e.g., Click Chemistry)
The terminal ethynyl group of this compound is an ideal substrate for cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to selectively form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is known for its high efficiency, mild reaction conditions (often proceeding in aqueous media), and broad functional group tolerance.
The general scheme for the CuAAC reaction with this compound is as follows:

| Reactant (Azide) | Catalyst | Product (1,2,3-Triazole) |
| Benzyl Azide | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1-Benzyl-4-(2,6-dimethyl-4-aminophenyl)-1H-1,2,3-triazole |
| Phenyl Azide | Cu(I) source | 1-Phenyl-4-(2,6-dimethyl-4-aminophenyl)-1H-1,2,3-triazole |
| 3-Azidopropylamine | Cu(I) source | 1-(3-Aminopropyl)-4-(2,6-dimethyl-4-aminophenyl)-1H-1,2,3-triazole |
This table provides illustrative examples of potential click chemistry reactions.
Polymerization Pathways of this compound
Molecules containing ethynyl groups, particularly aromatic acetylenes, can serve as monomers for polymerization. The polymerization of this compound can proceed through the triple bond to form a conjugated polymer backbone. Such polymers, often referred to as poly(aryleneethynylene)s, are of interest for their potential electronic and optical properties.
The polymerization can be initiated by various methods, including transition-metal catalysis (e.g., using Rhodium or Palladium complexes) or radical initiation. nih.gov Due to the presence of two reactive sites (the ethynyl and amino groups), cross-linking can occur, potentially leading to insoluble, cross-linked network polymers. nih.gov Research on aniline derivatives has shown that they can be used to create catalysts for olefin polymerization, highlighting the versatility of this class of compounds in polymer science. researchgate.netseahipublications.org The polymerization of this compound would likely result in a polymer with a repeating unit where the aniline moiety is a side chain on a polyacetylene backbone.
Hydration and Hydroamination Reactions
Hydration: The addition of water across the triple bond of an alkyne, known as hydration, typically requires a catalyst. Conventional mercury(II)-catalyzed hydration of terminal alkynes follows Markovnikov's rule to yield methyl ketones. libretexts.orglibretexts.org In the case of this compound, this would produce 4-acetyl-2,6-dimethylaniline.
Alternatively, hydroboration-oxidation provides a complementary, anti-Markovnikov route to yield aldehydes from terminal alkynes. libretexts.org This two-step process would convert this compound into (4-amino-3,5-dimethylphenyl)acetaldehyde. Certain ruthenium catalysts have also been shown to catalyze the anti-Markovnikov hydration of terminal alkynes to aldehydes. mdma.ch
Hydroamination: This reaction involves the addition of an N-H bond across the alkyne's triple bond. Hydroamination can be catalyzed by various metals, including gold, ruthenium, and others. mdma.chfrontiersin.org The reaction can occur in an intermolecular fashion (with an external amine) or an intramolecular fashion if a suitable tether exists. For this compound, intermolecular hydroamination with another amine would yield an enamine or imine. The regioselectivity (Markovnikov vs. anti-Markovnikov) is highly dependent on the specific catalyst system employed. frontiersin.org
Oxidation and Reduction Potentials of this compound
The electrochemical properties of anilines are of significant interest, as their one-electron oxidation potentials are key parameters in understanding their environmental fate and reaction kinetics. umn.edursc.org The oxidation potential of this compound is influenced by its substituents. Electron-donating groups (like -NH₂ and -CH₃) lower the oxidation potential, making the molecule easier to oxidize. nih.govacs.org Conversely, electron-withdrawing groups (like -C≡CH) increase the oxidation potential.
| Compound | Key Substituents | Typical Oxidation Potential (Ep vs SHE) | Effect on Oxidation Potential |
| Aniline | -NH₂ | ~0.97 V | Baseline |
| 4-Methylaniline (p-Toluidine) | -NH₂, p-CH₃ | ~0.87 V | Lowered by electron-donating -CH₃ |
| 2,6-Dimethylaniline | -NH₂, o,o-CH₃ | ~0.89 V | Lowered by two -CH₃ groups |
| This compound | -NH₂, o,o-CH₃, p-C≡CH | Estimated ~0.9-1.0 V | Increased by electron-withdrawing -C≡CH relative to 2,6-dimethylaniline |
Data for aniline, 4-methylaniline, and 2,6-dimethylaniline are representative values from electrochemical studies. rsc.org The value for this compound is an estimate based on substituent effects.
The reduction of this compound is less commonly studied. The aromatic ring and the ethynyl group can be reduced under specific conditions, typically requiring metal catalysts and a hydrogen source (catalytic hydrogenation) or dissolving metal reductions, but these are generally harsh conditions not reflected in standard electrochemical potential measurements.
Reaction Mechanism Elucidation Through Kinetic and Spectroscopic Investigations
The elucidation of reaction mechanisms for complex organic molecules like this compound is a multifaceted process that relies heavily on the integration of kinetic and spectroscopic evidence. While specific, in-depth mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, a comprehensive understanding of its probable reactive behavior can be constructed. This understanding is based on established principles of physical organic chemistry and computational studies performed on structurally analogous compounds. The presence of two key functional groups—the terminal alkyne and the sterically hindered aniline—dictates the compound's reactivity, primarily in reactions such as transition-metal-catalyzed cross-coupling (e.g., Sonogashira coupling), cycloaddition reactions (e.g., "click chemistry"), and electrophilic additions to the alkyne.
Spectroscopic techniques are indispensable for the identification and characterization of reactants, intermediates, and products throughout the course of a reaction. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry provide detailed structural information that is vital for piecing together the mechanistic puzzle.
Kinetic Data Analysis:
A hypothetical kinetic study for a reaction involving this compound, for example, a copper-catalyzed azide-alkyne cycloaddition (CuAAC), would involve systematically varying the concentrations of the reactants and catalyst and monitoring the reaction progress over time. The data obtained could be tabulated to determine the reaction order with respect to each component.
| Experiment | [this compound] (M) | [Azide] (M) | [Cu Catalyst] (mol%) | Initial Rate (M/s) |
|---|---|---|---|---|
| 1 | 0.1 | 0.1 | 1 | 1.5 x 10-4 |
| 2 | 0.2 | 0.1 | 1 | 3.0 x 10-4 |
| 3 | 0.1 | 0.2 | 1 | 1.5 x 10-4 |
| 4 | 0.1 | 0.1 | 2 | 3.0 x 10-4 |
From such a dataset, one could infer that the reaction is first order with respect to this compound and the copper catalyst, and zero order with respect to the azide. This would suggest that the formation of a copper-acetylide intermediate is the rate-determining step.
Spectroscopic Investigation:
In-situ monitoring of a reaction using spectroscopic methods can provide direct evidence for the formation and consumption of various species.
Infrared (IR) Spectroscopy: The progress of a reaction involving the ethynyl group can be conveniently followed by monitoring the disappearance of the characteristic C≡C-H stretching frequency (typically around 3300 cm⁻¹) and the C≡C stretching frequency (around 2100 cm⁻¹). The appearance of new bands would signify the formation of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking the structural changes during a reaction. The disappearance of the acetylenic proton signal in ¹H NMR and the characteristic alkyne carbon signals in ¹³C NMR would indicate consumption of the starting material. New signals corresponding to the product would appear, and their integration and chemical shifts would allow for its structural elucidation. For instance, in a cycloaddition reaction, the formation of a new heterocyclic ring would result in a distinct set of new proton and carbon signals with specific chemical shifts and coupling patterns.
| Functional Group | Technique | Characteristic Signal (Reactant: this compound) | Expected Change Upon Reaction (e.g., Cycloaddition) |
|---|---|---|---|
| Ethynyl C-H | IR | ~3300 cm⁻¹ (stretch) | Disappearance |
| Ethynyl C≡C | IR | ~2100 cm⁻¹ (stretch) | Disappearance |
| Acetylenic Proton | ¹H NMR | ~3.0 ppm (singlet) | Disappearance |
| Acetylenic Carbons | ¹³C NMR | ~70-90 ppm | Disappearance and appearance of new sp² carbon signals |
| Aniline N-H | IR | ~3400-3500 cm⁻¹ (stretch) | May shift depending on involvement in reaction or intermolecular interactions |
| Aromatic Protons | ¹H NMR | ~6.5-7.5 ppm (specific pattern for 2,6-disubstitution) | Shift in chemical environment upon product formation |
Computational studies on sterically hindered anilines and alkynes suggest that the reaction pathways can be significantly altered compared to their unhindered counterparts. rsc.org For example, in metal-catalyzed reactions, the steric bulk of the 2,6-dimethyl groups may favor catalyst systems with less bulky ligands to allow for efficient coordination. In cycloaddition reactions, the steric hindrance might influence the regioselectivity of the addition.
Advanced Spectroscopic and Structural Elucidation Techniques Applied to 4 Ethynyl 2,6 Dimethylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Ethynyl-2,6-dimethylaniline and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques, provide unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.
¹H NMR and ¹³C NMR Assignments
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the methyl protons, and the acetylenic proton. The two aromatic protons on the benzene (B151609) ring would appear as a singlet due to their chemical equivalence. The two methyl groups, also equivalent, would present as a sharp singlet. The amine (NH₂) protons would likely appear as a broad singlet, and the terminal ethynyl (B1212043) proton would be a sharp singlet.
¹³C NMR: The carbon spectrum would display signals for the two distinct aromatic carbons (the one bearing the methyl groups, the one bearing the amine, the one bearing the ethynyl group, and the unsubstituted one), the methyl carbons, and the two sp-hybridized carbons of the ethynyl group. The symmetry of the molecule simplifies the spectrum, with the two methyl carbons and the corresponding aromatic carbons being equivalent.
Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
|---|---|---|
| Aromatic CH | ~6.9-7.2 (s, 2H) | ~128-132 |
| -NH₂ | ~3.5-4.5 (br s, 2H) | - |
| -CH₃ | ~2.1-2.3 (s, 6H) | ~17-19 |
| C≡CH | ~2.9-3.1 (s, 1H) | ~75-80 (C≡CH) |
| Aromatic C-NH₂ | - | ~145-148 |
| Aromatic C-CH₃ | - | ~120-123 |
| Aromatic C-C≡CH | - | ~115-118 |
This is an interactive data table. Predictions are based on typical chemical shifts for similar functional groups.
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation
To definitively assign the proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, it would primarily confirm the lack of coupling for the singlet aromatic and methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals of the aromatic CH, methyl groups, and the ethynyl proton to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the methyl protons and the adjacent aromatic carbons, as well as the aromatic protons and the surrounding carbon atoms, including the ethynyl carbons. The ethynyl proton would show correlations to the sp-hybridized carbons.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in this compound
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹, typically as two distinct bands for the symmetric and asymmetric stretches. The C-H stretch of the terminal alkyne (≡C-H) would give a sharp, characteristic peak around 3300 cm⁻¹. The C≡C triple bond stretch would be observed in the 2100-2140 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would appear in the 1500-1600 cm⁻¹ range. The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ region.
Raman spectroscopy would provide complementary information. The C≡C triple bond, being a relatively non-polar bond, would be expected to show a strong signal in the Raman spectrum, which can be advantageous for its identification.
Characteristic Vibrational Frequencies for this compound (Predicted)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |
| ≡C-H (Alkyne) | Stretch | ~3300 | Sharp, Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| C≡C (Alkyne) | Stretch | 2100 - 2140 | Weak in IR, Strong in Raman |
| Aromatic C=C | Stretch | 1500 - 1600 | Medium to Strong |
This is an interactive data table. Predictions are based on typical group frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with the aromatic system. The presence of the amino and ethynyl groups, which are both auxochromes and can extend conjugation, will influence the position and intensity of the absorption maxima (λmax).
Aniline (B41778) itself typically shows two absorption bands in the UV region. The introduction of the ethynyl group in the para position is expected to cause a bathochromic (red) shift of these bands due to the extension of the conjugated π-system. The dimethyl substitution on the ring will also have a minor effect on the electronic transitions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern. The molecular formula of this compound is C₁₀H₁₁N, giving it a molecular weight of approximately 145.21 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.
Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 145. The fragmentation pattern would likely involve the loss of a methyl group (M-15) to give a fragment at m/z 130, which would be a prominent peak. Another possible fragmentation pathway could be the loss of the ethynyl group (M-25) or hydrogen cyanide (M-27) from the aniline ring, which is a common fragmentation for aromatic amines.
X-ray Crystallography for Solid-State Structure Determination of this compound
While the crystal structure of this compound itself has not been reported, the crystal structures of its derivatives have been determined. For instance, the X-ray crystal structures of molybdate (B1676688) imide products derived from the reaction of 2,6-dimethylaniline (B139824), 4-iodo-2,6-dimethylaniline (B1296278), and this compound have been presented in the literature. These studies confirm the connectivity and provide precise bond lengths and angles for the 4-ethynyl-2,6-dimethylanilido ligand within a larger molecular framework. Such data is invaluable for understanding the steric and electronic effects of this substituent in the solid state. A search of the Cambridge Crystallographic Data Centre (CCDC) did not yield a crystal structure for the parent compound.
Computational Chemistry and Theoretical Investigations of 4 Ethynyl 2,6 Dimethylaniline
Exploration of 4 Ethynyl 2,6 Dimethylaniline in Materials Science and Technology
Polymer Science and Advanced Materials Applications of 4-Ethynyl-2,6-dimethylaniline
The bifunctional nature of this compound, possessing both a polymerizable ethynyl (B1212043) group and a reactive aniline (B41778) group, positions it as a versatile building block in polymer chemistry.
Monomer for Polymerization Reactions (e.g., Polyacetylenes, Polyimides)
The terminal alkyne of this compound allows it to function as a monomer in the synthesis of substituted polyacetylenes. The polymerization of substituted acetylenes can lead to polymers with alternating double bonds along the main chain, which can exhibit interesting optical and electronic properties. tandfonline.com The resulting polymers are often colored and soluble in common organic solvents, with their stability influenced by the nature of the substituents. tandfonline.com The polymerization of phenylacetylenes, in particular, has been extensively studied and can be catalyzed by various transition metal complexes. researchgate.net Depending on the catalyst and reaction conditions, the polymerization can proceed with high selectivity to yield stereoregular polymers. acs.org For instance, rhodium-based catalysts are known to effectively polymerize monosubstituted acetylenes. nih.gov The dimethylaniline group in the resulting polyacetylene from this compound would be expected to influence the polymer's solubility, thermal stability, and electronic properties.
Furthermore, the aniline functional group enables this compound to act as a diamine monomer or a modifying agent in the synthesis of polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. azom.comvt.edu The most common synthetic route to polyimides involves a two-step process where a dianhydride reacts with a diamine to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. vt.edudakenchem.com The incorporation of the ethynyl group from this compound into the polyimide backbone could introduce a site for post-polymerization crosslinking reactions upon heating, leading to thermoset polyimides with enhanced thermal and mechanical performance.
| Potential Polymer Type | Relevant Monomer Functionality | Key Polymer Properties |
| Substituted Polyacetylene | Ethynyl group | Conjugated backbone, potential for optical and electronic activity, solubility in organic solvents. |
| Polyimide | Aniline group (as a diamine) | High thermal stability, chemical resistance, excellent mechanical properties. |
Precursor for Functional Polymers and Copolymers
Beyond serving as a primary monomer, this compound can be utilized as a precursor to introduce specific functionalities into polymers. The aniline and ethynyl groups can be chemically modified either before or after polymerization to tailor the final properties of the material. For instance, the aniline nitrogen can be derivatized, and the ethynyl group can participate in various reactions like click chemistry, allowing for the grafting of different side chains onto a polymer backbone.
Copolymerization of this compound with other monomers offers a strategy to create a wide array of functional copolymers with tunable properties. researchgate.netrsc.org By varying the comonomer and the monomer feed ratio, it is possible to control characteristics such as solubility, thermal behavior, and electronic properties of the resulting copolymers. researchgate.net The introduction of substituents on the aniline ring is a known method to improve the solubility of the resulting polymers in common organic solvents. nih.gov
Integration of this compound in Supramolecular Chemistry
The distinct functional groups of this compound make it a candidate for studies in supramolecular chemistry, where non-covalent interactions are harnessed to build complex, ordered structures.
Host-Guest Complexation Studies
Aniline and its derivatives are known to participate in host-guest chemistry, forming complexes with various host molecules. researchgate.netacs.org The amino group can act as a hydrogen bond donor and acceptor, while the aromatic ring can engage in π-π stacking interactions. The ethynyl group can also participate in non-covalent interactions. Research on fluorenone-derived host compounds has demonstrated selective inclusion of aniline derivatives, with interactions such as O-H···N hydrogen bonds playing a crucial role in complex stabilization. acs.org The specific steric and electronic profile of this compound would influence its binding affinity and selectivity towards different host molecules.
Self-Assembly Systems
The ability to form directional non-covalent bonds, such as hydrogen bonds and π-π stacking, makes this compound a potential building block for self-assembling systems. nih.gov Molecules with both hydrogen-bonding moieties and aromatic groups can self-assemble into well-defined nanostructures. reading.ac.ukmdpi.com The interplay between the hydrogen bonding of the aniline groups and the π-stacking of the phenyl and ethynyl components could lead to the formation of supramolecular polymers, gels, or other ordered aggregates. nih.gov The self-assembly of amino acids and their derivatives into functional biomaterials highlights the power of these non-covalent interactions in creating complex structures from simple building blocks. nih.gov
| Supramolecular Interaction | Participating Functional Group | Potential Outcome |
| Hydrogen Bonding | Aniline (-NH2) | Formation of directional intermolecular connections. |
| π-π Stacking | Phenyl ring, Ethynyl group | Organization into stacked architectures. |
| Host-Guest Interactions | Aniline and aromatic system | Selective binding within host molecules. |
Role of this compound in Organic Electronic Materials
The electronic properties inherent to the aniline and ethynyl moieties suggest that this compound and polymers derived from it could find applications in the field of organic electronics. nih.gov
Aniline-based polymers, such as polyaniline, are well-known organic semiconductors. korea.ac.krnih.gov The conductivity of these materials can be tuned through doping. korea.ac.kr The incorporation of this compound into polymeric structures could lead to materials with tailored charge transport characteristics. acs.org The extended π-conjugation possible through the ethynyl group and the aromatic ring can facilitate charge carrier mobility. sigmaaldrich.com
Functionalized anilines and other aromatic compounds are key components in the design of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netrsc.org These materials often serve as charge transport layers or as part of the emissive layer. The specific electronic properties of this compound, influenced by the electron-donating aniline group and the π-system of the ethynylbenzene core, could be advantageous for such applications. For instance, acene-based organic semiconductors incorporating aniline derivatives have been successfully used in both OLEDs and perovskite solar cells. cityu.edu.hk The ability to form stable, ordered thin films is crucial for the performance of these devices, a property that could potentially be influenced by the self-assembly characteristics of this molecule.
Organic Light-Emitting Diodes (OLEDs) Component Research
The development of novel organic materials is a cornerstone of advancing Organic Light-Emitting Diode (OLED) technology. The performance of an OLED is intrinsically linked to the chemical and photophysical properties of the organic compounds used in its emissive and charge-transport layers. While direct research incorporating this compound into OLEDs is not extensively documented, its structural motifs suggest potential as a building block for OLED materials.
The aniline component can be a precursor to hole-transporting materials, which are crucial for efficient charge injection and transport from the anode to the emissive layer. The dimethyl substitution on the aniline ring can enhance solubility and influence the morphological stability of thin films, both desirable characteristics for solution-processed OLEDs. Furthermore, the terminal ethynyl group offers a versatile handle for extending the conjugation of the molecule through various coupling reactions. This could be exploited to synthesize larger, more complex molecules with tailored electronic properties, such as controlled HOMO/LUMO energy levels, to optimize charge injection and recombination in the emissive layer.
Derivatives of this compound could potentially be synthesized to exhibit thermally activated delayed fluorescence (TADF), a key mechanism for achieving high internal quantum efficiencies in OLEDs. The design of such molecules often involves the combination of electron-donating and electron-accepting moieties, a molecular design that could be pursued starting from the this compound scaffold.
Organic Photovoltaics (OPVs) Applications
In the realm of organic photovoltaics (OPVs), the design of new electron-donating (p-type) and electron-accepting (n-type) materials is paramount for improving power conversion efficiencies. The fundamental process in an OPV involves the generation of excitons upon light absorption, followed by their dissociation into free charge carriers at the donor-acceptor interface.
The aniline moiety in this compound provides a good starting point for the synthesis of p-type materials due to its electron-donating nature. The ethynyl group allows for the polymerization of this monomer into a conjugated polymer. Such polymers, with their extended π-systems, can exhibit strong absorption in the solar spectrum and facilitate charge transport. The 2,6-dimethyl substitution can influence the polymer's solubility and packing, which in turn affects the morphology of the active layer and the efficiency of charge separation and transport.
By copolymerizing this compound with monomers containing electron-accepting units, it would be possible to create donor-acceptor (D-A) copolymers. This is a well-established strategy for tuning the bandgap of the polymer to maximize light absorption and for optimizing the energy levels to ensure efficient exciton (B1674681) dissociation. The performance of such hypothetical OPV devices would depend on factors such as the choice of the acceptor unit, the molecular weight of the polymer, and the processing conditions of the active layer.
Utilization of this compound in Sensor Development
The development of chemical sensors that are highly sensitive and selective is a critical area of research with wide-ranging applications. The functional groups present in this compound make it a promising candidate for the construction of chemosensors.
Chemosensors for Specific Analytes
The aniline nitrogen atom possesses a lone pair of electrons that can interact with various analytes, including metal ions and protons. These interactions can lead to changes in the photophysical properties of the molecule, such as its fluorescence or absorbance, forming the basis for a sensing mechanism. For instance, the binding of a metal ion could lead to fluorescence quenching or enhancement.
The ethynyl group can also participate in sensing. It can act as a binding site for certain metal ions or can be functionalized with other recognition units to create sensors for specific target molecules. The rigid nature of the ethynyl group can also lead to well-defined binding cavities when incorporated into larger molecular structures.
Optical and Electrochemical Sensing Platforms
Sensing platforms based on this compound could operate through either optical or electrochemical signal transduction. For optical sensors, a change in the fluorescence or color of the material upon analyte binding would be the output signal. The aniline and ethynyl groups can be part of a larger conjugated system designed to have specific absorption and emission properties that are sensitive to the local chemical environment.
For electrochemical sensors, the aniline group is redox-active, meaning it can be oxidized and reduced at specific potentials. The binding of an analyte to the aniline nitrogen can alter its redox potential, providing a measurable electrochemical signal. The ethynyl group can be used to immobilize the sensor molecule onto an electrode surface, for example, through electropolymerization or by "clicking" it onto a suitably functionalized surface.
Advanced Frameworks Incorporating this compound
The synthesis of porous crystalline materials, such as Metal-Organic Frameworks (MOFs), has opened up new possibilities in gas storage, separation, and catalysis. These materials are constructed from metal ions or clusters connected by organic linker molecules.
Metal-Organic Frameworks (MOFs) Synthesis
To be utilized as a linker in MOF synthesis, this compound would first need to be functionalized with coordinating groups, such as carboxylates or pyridyls. For example, the aniline nitrogen could be used as a handle to attach carboxylic acid groups. The resulting ligand could then be reacted with metal salts to form a MOF.
The ethynyl group within such a ligand could serve several purposes. It could remain as a functional group within the pores of the MOF, available for post-synthetic modification. This would allow for the tuning of the chemical environment within the pores to tailor the MOF for specific applications, such as selective gas adsorption or catalysis. Alternatively, the ethynyl group itself could potentially coordinate to certain metal centers, leading to novel framework topologies. The presence of the dimethyl groups on the aniline ring would also influence the geometry of the resulting MOF structure.
Covalent Organic Frameworks (COFs) Formation
The exploration of novel building blocks is a crucial aspect of advancing the field of Covalent Organic Frameworks (COFs), as the choice of monomers dictates the ultimate structure, porosity, and properties of the resulting materials. While direct experimental evidence for the utilization of this compound in COF synthesis is not extensively documented in publicly available research, its molecular structure—possessing both a reactive ethynyl group and an aniline moiety—suggests its potential as a valuable monomer in the construction of highly conjugated and functional COFs. The presence of the ethynyl group opens up possibilities for forming stable carbon-carbon linkages, while the aniline functional group can participate in various condensation reactions.
The synthesis of COFs using ethynyl- and aniline-based linkers is an area of growing interest due to the potential for creating materials with unique electronic and catalytic properties. alfa-chemistry.com Generally, the formation of COFs from such precursors can be approached through several synthetic strategies, primarily involving reactions that form robust, porous, and crystalline two-dimensional or three-dimensional networks. cd-bioparticles.net
One of the prominent methods for incorporating ethynyl-aniline derivatives into COFs is through solvothermal condensation reactions with multi-aldehyde linkers. In this approach, the amine groups of the aniline derivative react with the aldehyde groups of a co-monomer to form imine linkages. While this reaction does not directly involve the ethynyl group in the primary framework formation, the ethynyl moiety remains as a pendant functional group within the COF pores. This allows for post-synthetic modification, where the alkyne can be used for subsequent reactions, such as "click" chemistry, to introduce other functionalities. nih.gov
Alternatively, the ethynyl group can directly participate in the framework construction through carbon-carbon bond-forming reactions. Palladium-catalyzed Sonogashira cross-coupling is a powerful tool for the formation of ethynyl-linked frameworks. researchgate.netnih.govrsc.org This reaction typically involves the coupling of a terminal alkyne with an aryl halide. In a hypothetical scenario, a di- or tri-functionalized aryl halide could be reacted with a molecule like this compound, where the aniline group might need to be protected or the reaction conditions carefully controlled to favor the Sonogashira coupling over other side reactions.
A more direct analogy for the potential application of this compound can be drawn from the synthesis of COFs using structurally similar monomers, such as 4,4′-(ethyne-1,2-diyl)dianiline (EDDA). Research has shown that EDDA can be successfully employed to synthesize highly porous and chemically stable β-ketoenamine COFs. alfa-chemistry.com In a typical synthesis, a solvothermal reaction between an ethynyl-dianiline monomer and a tri-aldehyde linker, such as 1,3,5-triformylphloroglucinol (Tp), in the presence of an acid catalyst, yields a crystalline COF. alfa-chemistry.com The resulting frameworks exhibit high porosity and excellent chemical stability, which are desirable properties for applications in areas like photocatalysis. alfa-chemistry.com
For instance, the diacetylene-based COF, TP-BDDA, synthesized from 1,3,5-triformylphloroglucinol and 4,4′-(buta-1,3-diyne-1,4-diyl)dianiline (BDDA), has demonstrated significant efficiency as a recyclable heterogeneous photocatalyst for hydrogen generation. alfa-chemistry.com This highlights the profound effect that the diacetylene moieties have on the photocatalytic activity of the COF. alfa-chemistry.com
Given these precedents, it is plausible to hypothesize the synthesis of a novel COF from this compound and a suitable multi-aldehyde or multi-halide comonomer. The resulting COF would possess a unique combination of functionalities, including the conjugated backbone, the methyl groups which could influence stacking and porosity, and the unreacted ethynyl or aniline groups that could be tailored for specific applications.
The table below summarizes the synthesis and properties of a COF synthesized from a structurally related ethynyl-dianiline monomer, providing a model for the potential characteristics of a COF derived from this compound.
| Parameter | Details |
| COF Name | TP-EDDA |
| Monomers | 1,3,5-triformylphloroglucinol (Tp), 4,4′-(ethyne-1,2-diyl)dianiline (EDDA) |
| Linkage Type | β-ketoenamine |
| Synthesis Method | Acid-catalyzed solvothermal reaction |
| Porosity | Highly porous |
| Chemical Stability | High |
| Potential Application | Photocatalysis |
Detailed research findings on COFs synthesized from analogous monomers indicate that the inclusion of ethynyl moieties within the framework can lead to materials with interesting optoelectronic properties and high charge carrier mobility. alfa-chemistry.com The synthesis of COFs with tailor-made pore environments can be achieved by reacting alkynyl linkers with other monomers at various molar ratios, allowing for the tuning of the alkyne content on the pore walls for further functionalization. alfa-chemistry.com
Emerging Research Frontiers and Future Prospects for 4 Ethynyl 2,6 Dimethylaniline
Exploration of Novel Synthetic Methodologies for 4-Ethynyl-2,6-dimethylaniline
The synthesis of this compound and other aryl alkynes predominantly relies on palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being a cornerstone technique. This reaction typically involves the coupling of a terminal alkyne with an aryl halide. beilstein-journals.org For the synthesis of this compound, this would involve the reaction of a protected alkyne with a 4-halo-2,6-dimethylaniline derivative.
Recent advancements in this area focus on developing more efficient, cost-effective, and environmentally friendly protocols. Key areas of innovation include:
Copper-Free Sonogashira Coupling: Traditional Sonogashira reactions often require a copper(I) co-catalyst, which can lead to the formation of undesirable homocoupling byproducts and complicate purification. Research into copper-free Sonogashira reactions aims to mitigate these issues, offering cleaner reaction profiles and easier product isolation. nih.govorganic-chemistry.orglibretexts.org The development of highly active palladium-phosphine ligand systems is crucial for the efficacy of these copper-free methods. organic-chemistry.org
Novel Catalyst Systems: The exploration of alternative metal catalysts, such as iron, is a growing area of interest due to iron's abundance and lower toxicity compared to palladium. digitellinc.com While still in early stages for this specific application, iron-catalyzed cross-coupling reactions could offer a more sustainable synthetic route in the future.
Mechanochemical Synthesis: As part of the broader push towards green chemistry, mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, are being explored for various organic transformations. beilstein-journals.orgnih.govresearchgate.net The application of ball-milling to the synthesis of aryl alkynes could significantly reduce solvent waste and energy consumption. beilstein-journals.org
| Synthetic Methodology | Catalyst/Conditions | Advantages | Research Focus |
| Sonogashira Coupling | Palladium catalyst, Copper(I) co-catalyst, Amine base | High efficiency for C-C bond formation | Well-established method |
| Copper-Free Sonogashira | Palladium catalyst with specialized ligands | Reduced byproducts, simplified purification | Development of robust and versatile catalyst systems |
| Iron-Catalyzed Coupling | Iron-based catalysts | Cost-effective, environmentally benign | Mechanistic understanding and catalyst design |
| Mechanochemical Synthesis | Ball-milling, minimal solvent | Reduced waste, energy efficiency | Application to a wider range of substrates |
Development of Advanced Functional Materials Based on this compound
The presence of both a polymerizable ethynyl (B1212043) group and a functional aniline (B41778) moiety makes this compound a promising monomer for the synthesis of advanced functional polymers. While specific research on polymers derived from this exact monomer is limited, the broader field of polyaniline and poly(aryl alkyne) chemistry provides a strong indication of its potential applications.
The polymerization of aniline derivatives can lead to conductive polymers with applications in electronics and sensors. The electrical properties of such polymers can be tailored by modifying the substituents on the aniline ring. researchgate.net The incorporation of the ethynyl group allows for the formation of cross-linked or extended conjugated systems, potentially enhancing the material's thermal stability and electronic properties.
The optoelectronic properties of conjugated polymers are highly dependent on their molecular conformation and microstructure. chemrxiv.orgmdpi.com The steric hindrance provided by the two methyl groups in this compound could influence the polymer chain packing and morphology, thereby affecting its charge transport and photophysical characteristics. Future research in this area would likely focus on the synthesis and characterization of polymers from this compound and its derivatives for applications in:
Organic electronics
Sensors
Conductive coatings
Catalytic Applications of this compound Derivatives
Derivatives of this compound hold potential for use as ligands in organometallic catalysis. The aniline nitrogen and the ethynyl group can both coordinate to metal centers, allowing for the design of novel bidentate or monodentate ligands.
N-heterocyclic carbenes (NHCs) derived from substituted anilines have emerged as powerful ligands for palladium-catalyzed cross-coupling reactions. nih.gov The strong σ-donating ability of NHCs can enhance the catalytic activity of the metal center. nih.gov It is conceivable that NHCs could be synthesized from 2,6-dimethylaniline (B139824) derivatives and subsequently functionalized with an ethynyl group at the 4-position.
Furthermore, rhodium and iridium complexes are widely used in a variety of catalytic transformations. nih.govchemspider.com The development of rhodium and iridium complexes bearing ligands derived from this compound could lead to new catalysts with unique reactivity and selectivity. Potential catalytic applications for such complexes could include:
Cross-coupling reactions
Hydrogenation
Hydroformylation
Deepening Understanding of Reaction Mechanisms via Advanced Spectroscopic and Computational Methods
A thorough understanding of the reaction mechanisms is crucial for the optimization of existing synthetic methods and the rational design of new catalysts and materials. Advanced spectroscopic techniques and computational methods are powerful tools for elucidating these mechanisms.
For the Sonogashira coupling, Density Functional Theory (DFT) calculations have been employed to model the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. digitellinc.comresearchgate.netnih.gov Such studies can provide insights into the role of the catalyst, co-catalyst, and base, and help to explain the observed reactivity and selectivity. nih.gov A computational study of the Sonogashira reaction involving 4-halo-2,6-dimethylaniline could reveal the electronic and steric effects of the methyl groups on the reaction pathway.
Furthermore, computational studies can be used to predict the electronic and optical properties of polymers derived from this compound. By modeling the polymer chain conformation and intermolecular interactions, it is possible to gain a deeper understanding of the structure-property relationships that govern the performance of these materials in electronic devices. researchgate.net
Integration of this compound into Sustainable Chemical Processes
The principles of green chemistry are increasingly guiding the development of new chemical processes. The integration of this compound into sustainable practices can be approached from several angles.
The development of green synthetic routes to this compound itself is a primary goal. This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents, and the implementation of energy-efficient reaction conditions, such as mechanochemistry. nih.govnih.gov
In terms of applications, there is growing interest in the development of biodegradable polymers to address the environmental challenges posed by plastic waste. mdpi.comnih.govnih.govmdpi.com While research in this area is still nascent for aniline-based polymers, the design of biodegradable polymers incorporating structures similar to this compound could be a future research direction.
Additionally, the catalytic valorization of biomass is a key area of sustainable chemistry. researchgate.netmdpi.com Catalysts derived from this compound could potentially be employed in the conversion of biomass into valuable chemicals and fuels.
Q & A
Q. What synthetic methodologies are commonly employed to introduce the ethynyl group into 2,6-dimethylaniline derivatives?
The ethynyl group is typically introduced via cross-coupling reactions, such as Sonogashira coupling, using halogenated precursors (e.g., 4-iodo-2,6-dimethylaniline) and terminal alkynes under palladium catalysis. Optimization of reaction conditions (solvent, base, catalyst loading) is critical for yield and purity. Characterization via H NMR (as demonstrated for iodinated analogs in Figure 2 of ) and LC-MS is recommended to confirm structural integrity .
Q. How can researchers characterize the stability of 4-ethynyl-2,6-dimethylaniline under varying pH and oxidative conditions?
Stability studies should mimic experimental environments. For oxidative stability, Fenton-like systems (Fe/HO) can assess degradation pathways, with intermediates identified via HPLC or GC-MS (as in ). pH-dependent stability can be tested using buffered solutions (pH 2–12) monitored by UV-Vis spectroscopy and corroborated with kinetic modeling .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
Reverse-phase HPLC with amperometric detection or LC-MS/MS provides high sensitivity in biological samples (e.g., urine, plasma). Gas chromatography (GC) with nitrogen-phosphorus detection is effective for volatile derivatives. Method validation should include recovery studies and calibration against certified standards (e.g., Sigma-Aldridge protocols in ) .
Advanced Research Questions
Q. How do electronic effects of the ethynyl group influence the reactivity of 2,6-dimethylaniline in catalytic systems?
The electron-withdrawing ethynyl group alters the aromatic ring’s electron density, affecting nucleophilic/electrophilic substitution patterns. Computational studies (DFT) can map charge distribution, while experimental validation may involve kinetic profiling of reactions (e.g., nitration, halogenation) compared to non-ethynylated analogs .
Q. What metabolic pathways are anticipated for this compound based on its structural analogs?
Parent compound 2,6-dimethylaniline undergoes hydroxylation (para position) and conjugation (e.g., glucuronidation) in rats and dogs (). The ethynyl group may inhibit cytochrome P450 enzymes or form reactive intermediates (e.g., quinone imines). In vitro assays with liver microsomes and trapping agents (GSH) are advised to identify metabolites .
Q. How can researchers resolve contradictions in degradation product identification across studies?
Discrepancies may arise from analytical sensitivity (e.g., GC vs. LC-MS) or species-specific metabolism. A tiered approach includes:
- Reproducing conditions from conflicting studies.
- Using high-resolution MS (HRMS) for unambiguous identification.
- Isotopic labeling to trace reaction pathways (e.g., C-ethynyl tagging) .
Methodological Considerations
Q. What experimental design principles apply to optimizing ethynyl-aryl coupling reactions?
- Catalyst Screening : Test Pd(0)/Pd(II) complexes (e.g., Pd(PPh)) with co-catalysts (CuI).
- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity.
- Kinetic Monitoring : Use in situ IR or Raman spectroscopy to track alkyne consumption. Reference kinetic models from iodination studies () for parameter optimization .
Q. How can computational modeling predict the environmental fate of this compound?
Molecular dynamics simulations and QSAR models estimate biodegradation half-lives and toxicity. Parameters include logP (lipophilicity) and HOMO/LUMO energies (reactivity). Validate predictions with OECD 301F biodegradation assays .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?
Use nonlinear regression (e.g., Hill equation) to model EC values. Address variability with bootstrap resampling or Bayesian hierarchical models. Cross-validate findings against existing data (e.g., tumorigenicity models in ) .
Q. How should researchers document synthetic protocols to ensure reproducibility?
Include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
